molecular formula C14H17ClN4O2S B2852764 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1210339-25-5

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2852764
CAS No.: 1210339-25-5
M. Wt: 340.83
InChI Key: FNTYDZCZIZZFCL-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a dimethylamino group, a furan ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Incorporation of the Furan Ring: The furan ring can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced using thiol reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, dimethylamine, DMF (dimethylformamide).

    Coupling: Palladium catalysts, aryl halides, base (e.g., potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for conditions where pyrimidine derivatives have shown efficacy.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new therapeutic targets.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the dimethylamino group, in particular, enhances its potential for biological activity and therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-19(2)10(11-5-4-6-21-11)8-16-13(20)12-9(15)7-17-14(18-12)22-3/h4-7,10H,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTYDZCZIZZFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=NC(=NC=C1Cl)SC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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